molecular formula C16H18N2O5 B5672807 N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide

Cat. No.: B5672807
M. Wt: 318.32 g/mol
InChI Key: LLNXSQGTTFGELM-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide is a complex organic compound with a unique structure that combines elements of both amides and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the butanoylaminoethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butanoylamino)ethyl]butanamide
  • N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene

Uniqueness

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide is unique due to its combined structural features of amides and chromenes, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-5-12(19)17-8-9-18-15(21)13-14(20)10-6-3-4-7-11(10)23-16(13)22/h3-4,6-7,20H,2,5,8-9H2,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNXSQGTTFGELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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